Mre 0470; sha 174; sha 211; wrc 0470
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Binodenoson is synthesized through a series of chemical reactions involving the formation of a hydrazino group attached to an adenosine molecule. The key intermediate is 2-(cyclohexylmethylidenehydrazino)adenosine . The synthesis involves:
Formation of the hydrazino group: This step involves the reaction of cyclohexylmethylidenehydrazine with adenosine under controlled conditions.
Purification: The product is purified using standard techniques such as recrystallization or chromatography to achieve high purity levels.
Industrial Production Methods
Industrial production of Binodenoson involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Bulk synthesis: Using large reactors to carry out the chemical reactions.
Purification and quality control: Employing advanced purification techniques and rigorous quality control measures to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Binodenoson undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the hydrazino group, leading to different analogs.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various analogs of Binodenoson with modified functional groups, which can have different pharmacological properties .
Scientific Research Applications
Binodenoson has a wide range of scientific research applications, including:
Mechanism of Action
Binodenoson exerts its effects by selectively binding to the adenosine A2A receptor. This binding leads to the activation of intracellular signaling pathways that result in increased cardiac blood flow. The specificity of Binodenoson for the A2A receptor allows it to deliver effective doses with fewer side effects compared to other treatments .
Comparison with Similar Compounds
Similar Compounds
Adenosine: A naturally occurring compound that also binds to adenosine receptors but with less specificity.
Regadenoson: Another selective A2A receptor agonist used for similar purposes but with different pharmacokinetic properties.
Lexiscan: A brand name for regadenoson, used in cardiac stress tests.
Uniqueness
Binodenoson is unique due to its high specificity for the A2A receptor, which allows for effective cardiac imaging with fewer side effects. Its short-acting nature makes it particularly useful in clinical settings where rapid onset and offset of action are desired .
Properties
IUPAC Name |
2-[6-amino-2-[2-(cyclohexylmethylidene)hydrazinyl]purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N7O4/c18-14-11-15(22-17(21-14)23-20-6-9-4-2-1-3-5-9)24(8-19-11)16-13(27)12(26)10(7-25)28-16/h6,8-10,12-13,16,25-27H,1-5,7H2,(H3,18,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFMHMFFBSOEPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C=NNC2=NC(=C3C(=N2)N(C=N3)C4C(C(C(O4)CO)O)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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